(+)-Butaclamol
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Overview
Description
Butaclamol is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in research settings and has not been marketed as a therapeutic drug. The compound is known for its ability to bind to dopamine receptors, particularly the D2 subtype, and block the actions of dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butaclamol involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and functional group modifications .
Industrial Production Methods: While Butaclamol is not produced on an industrial scale due to its limited use in research, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Butaclamol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the aromatic rings or the nitrogen-containing ring.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield modified aromatic rings .
Scientific Research Applications
Butaclamol has several applications in scientific research:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Helps in understanding the role of dopamine receptors in various biological processes.
Medicine: Used in preclinical studies to investigate the potential therapeutic effects of dopamine receptor antagonists.
Industry: Limited use in the development of new antipsychotic drugs.
Mechanism of Action
Butaclamol exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and blocking the actions of dopamine. This antagonistic action prevents dopamine from exerting its effects on the receptor, thereby modulating the dopaminergic signaling pathways. The compound’s stereoselectivity plays a crucial role in its binding affinity and efficacy .
Comparison with Similar Compounds
Haloperidol: Another dopamine receptor antagonist with a similar mechanism of action.
Droperidol: Used as an antipsychotic and antiemetic, also acts on dopamine receptors.
Metoclopramide: Primarily used as an antiemetic, it also has dopamine receptor antagonist properties.
Uniqueness: Butaclamol is unique due to its high affinity for the D2 dopamine receptor and its stereoselective binding properties. Unlike some other dopamine receptor antagonists, Butaclamol has not been marketed as a therapeutic drug, making it primarily a research tool .
Biological Activity
(+)-Butaclamol is a compound primarily recognized for its role as a dopamine receptor antagonist, particularly targeting D2 receptors. Its biological activity extends beyond neuropharmacology, showing potential in various therapeutic areas, including immunology and endocrinology. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables and research findings.
This compound functions mainly as an antagonist at dopamine D2 receptors, which are crucial in regulating neurotransmission related to mood and behavior. The blockade of these receptors is linked to its antipsychotic effects. In addition to its dopaminergic activity, recent studies have highlighted its role as an inhibitor of cyclic GMP-AMP synthase (cGAS), a key player in the innate immune response.
cGAS Inhibition
A significant study demonstrated that this compound inhibits cGAS activation induced by double-stranded DNA (dsDNA). This inhibition leads to reduced production of 2'3'-cGAMP, a secondary messenger involved in immune signaling. The results indicate that butaclamol specifically targets the cGAS pathway without affecting other pattern-recognition receptors, suggesting its potential for treating chronic inflammatory diseases .
Antipsychotic Activity
Clinical evaluations have shown that this compound exhibits significant antipsychotic properties comparable to chlorpromazine (CPZ). In a double-blind study involving chronic schizophrenia patients, doses up to 50 mg/day were effective but associated with a higher incidence of extrapyramidal symptoms compared to CPZ. A lower maintenance dose of 5 to 20 mg/day was suggested for better tolerability .
Neurotensin Modulation
Research has indicated that this compound affects neurotensin levels in the brain, particularly in regions associated with dopamine signaling. Chronic administration increased neurotensin concentrations in the caudate nucleus and nucleus accumbens, supporting the hypothesis that D2 receptor antagonism is linked to neuropeptide modulation .
Endocrine Effects
Studies on hormone secretion profiles revealed that this compound influences growth hormone and prolactin levels. Administration of this compound resulted in altered secretory patterns, which may have implications for understanding its broader endocrine effects .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
CAS No. |
36504-93-5 |
---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
InChI Key |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Appearance |
Solid powder |
Key on ui other cas no. |
36504-93-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36504-94-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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